molecular formula C14H14ClN3O B5386864 5-chloro-2-phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one

5-chloro-2-phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one

Cat. No.: B5386864
M. Wt: 275.73 g/mol
InChI Key: LVQAIVNOVHHGGQ-UHFFFAOYSA-N
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Description

5-chloro-2-phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Pyrrolidine: The pyrrolidin-1-yl group can be introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.

    Reduction: Reduction reactions can target the pyridazinone ring or the phenyl group.

    Substitution: Various substitution reactions can occur, especially at the chlorine atom or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this class may exhibit antimicrobial, antifungal, or anticancer activities. They can be studied for their interactions with biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one: Lacks the chlorine atom at the 5-position.

    5-chloro-2-phenylpyridazin-3(2H)-one: Lacks the pyrrolidin-1-yl group.

Uniqueness

The presence of both the chlorine atom and the pyrrolidin-1-yl group in 5-chloro-2-phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity.

Properties

IUPAC Name

5-chloro-2-phenyl-4-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-10-16-18(11-6-2-1-3-7-11)14(19)13(12)17-8-4-5-9-17/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQAIVNOVHHGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NN(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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